t-Butyl-L-aspartyl-L-proline
Overview
Description
t-Butyl-L-aspartyl-L-proline is a complex organic compound with a unique structure that includes an amino group, a carboxylic acid group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl-L-aspartyl-L-proline typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as chromatography and crystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
t-Butyl-L-aspartyl-L-proline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
t-Butyl-L-aspartyl-L-proline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of t-Butyl-L-aspartyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
- (2S)-1-[(2S)-2-amino-4-oxobutanoyl]pyrrolidine-2-carboxylic acid
Uniqueness
What sets t-Butyl-L-aspartyl-L-proline apart from similar compounds is its specific stereochemistry and the presence of the pyrrolidine ring. These features contribute to its unique chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
t-Butyl-L-aspartyl-L-proline is a synthetic compound derived from the amino acids L-aspartic acid and L-proline, characterized by its tert-butyl group. This compound has garnered interest in biochemical research due to its potential biological activities, particularly in the context of apoptosis and its role as a building block in peptide synthesis.
- Molecular Formula : C21H28N2O7
- Molecular Weight : 420.46 g/mol
- Structure : The compound features a tert-butyl group and is often utilized in proteomics research.
Inhibition of Caspases
Caspases are crucial cysteine proteases involved in programmed cell death (apoptosis). Compounds with structural similarities to this compound have been studied for their ability to inhibit caspases, which may provide therapeutic strategies against diseases such as cancer and neurodegenerative disorders. A study highlighted that similar compounds could serve as effective caspase-9 inhibitors, indicating a potential pathway for developing new therapeutic agents.
Structure-Activity Relationships
Research into related compounds has revealed that variations in structure significantly affect biological activity. For instance, cyclic dipeptides and their derivatives have shown varying degrees of cytotoxicity against different cancer cell lines. These studies suggest that modifications to the proline and aspartic acid components can enhance or diminish biological effects, including anticancer properties .
Case Studies and Experimental Findings
Several studies have focused on the cytotoxic effects of proline-based compounds:
-
Cytotoxic Activity :
- A study reported that certain proline derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 2.1 μM to 18.6 μM depending on the specific compound and cell line tested .
- For example, cyclo (l-Leu-l-Pro) demonstrated an IC50 value of 14.5 μM against U87-MG cells, indicating its potential as an anticancer agent .
- Mechanisms of Action :
Comparative Analysis of Related Compounds
Compound Name | Structure Features | Unique Aspects | IC50 Values (μM) |
---|---|---|---|
This compound | tert-butyl group | Building block in peptide synthesis | Not extensively documented |
Cyclo (l-Leu-l-Pro) | Proline derivative | Exhibits cytotoxicity against glioma cells | 14.5 (U87-MG) |
N-Carbobenzoxy-L-aspartic acid | Carbobenzoxy group | More hydrophilic than t-butyl derivative | Varies |
Cyclo (l-Phe-l-Hyp) | Bicyclic structure | Anticancer properties against various cell lines | 5.8 (U87-MG) |
Properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-13(2,3)20-10(16)7-8(14)11(17)15-6-4-5-9(15)12(18)19/h8-9H,4-7,14H2,1-3H3,(H,18,19)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUIRCJCXXBWHP-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)N1CCCC1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654531 | |
Record name | (2S)-1-[(2S)-2-Amino-4-tert-butoxy-4-oxobutanoyl]pyrrolidine-2-carboxylic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64642-65-5 | |
Record name | (2S)-1-[(2S)-2-Amino-4-tert-butoxy-4-oxobutanoyl]pyrrolidine-2-carboxylic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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